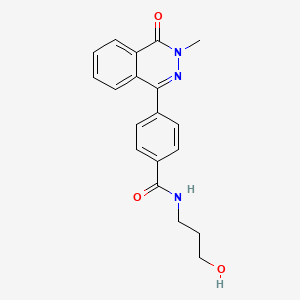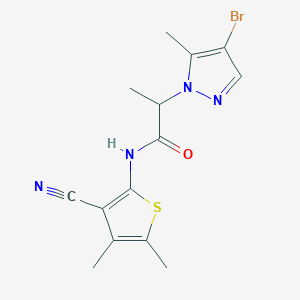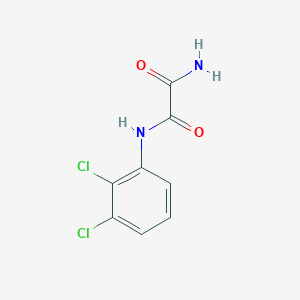
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, starting with the appropriate benzoic acid or its derivatives. For morpholino-containing benzamides, the process typically includes the reaction of an isocyanato benzene derivative with morpholine or its derivatives. For example, the synthesis of related compounds has been described through the condensation of isocyanato benzene derivatives with morpholine, followed by cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of benzamide compounds can reveal detailed information about their conformation, bonding, and interactions. Crystallographic studies are commonly used to determine the spatial arrangement of atoms within these molecules. For instance, investigations into similar benzamide derivatives have shown distinct crystal structures, which can influence their biological activities and chemical properties (Hao et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution, depending on the functional groups present in their structure. The reactivity can also be influenced by the presence of the morpholino group, which can participate in nucleophilic substitution reactions or act as a ligand in coordination compounds. The unique structure of benzamides with morpholino groups may lead to specific interactions and reactivity patterns that are significant for their chemical behavior and applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, including the presence and position of substituents on the benzene ring. For example, the introduction of chloro and methyl groups can affect the compound's polarity, hydrophobicity, and thermal stability. Studies on related compounds have highlighted how variations in substituents impact these physical properties, guiding the synthesis and application of these molecules (Kariaka et al., 2014).
Scientific Research Applications
Antifungal Properties
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds related to N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide, have been synthesized and characterized, showing antifungal activity against pathogens responsible for significant plant diseases (Zhou Weiqun et al., 2005).
Antitumor Activity
The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities with N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide, has been synthesized and found to possess distinct inhibitory capacity against proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).
Antidepressant Synthesis
The synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide (befol), an original domestic antidepressant and a type A reversible MAO inhibitor, highlights the chemical versatility and pharmaceutical application of similar compounds (N. S. Donskaya et al., 2004).
Anticonvulsant Activity
A study on novel enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine, demonstrated potent anticonvulsant activity with a remarkable lack of neurotoxicity, indicating the potential therapeutic uses of morpholine derivatives (I. Edafiogho et al., 1992).
Gastrokinetic Agents
The synthesis and evaluation of a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides have revealed potent gastrokinetic activity, which affects the gastric emptying of meals in rats, emphasizing the potential of morpholine derivatives in gastrointestinal motility disorders (S. Kato et al., 1992).
Enzyme Inhibition
Certain aromatic sulfonamide inhibitors, including those containing morpholine groups, have been prepared and assayed as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) and indicating their potential in therapeutic applications (C. Supuran et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-5-15(12-17(13)19)20-18(22)14-3-6-16(7-4-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXNMRZNGHNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)